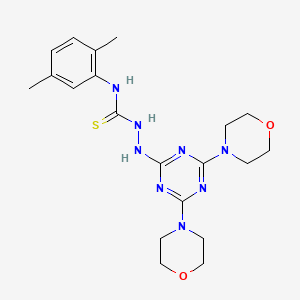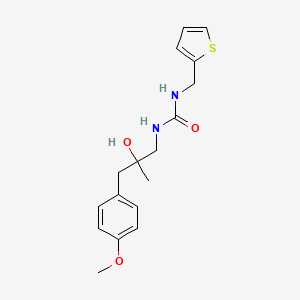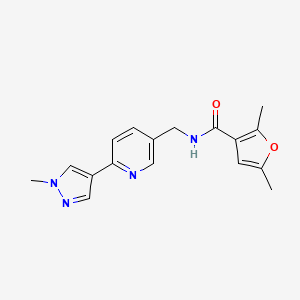
N1-(2-ethylphenyl)-N2-(3-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-ethylphenyl)-N2-(3-methoxybenzyl)oxalamide, also known as EPM-01, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EPM-01 is a member of the oxalamide family, which are known for their diverse biological activities. In
Scientific Research Applications
Light-Switchable Polymer Applications
A study by Sobolčiak et al. (2013) describes the synthesis and characterization of a cationic polymer that can switch from a cationic to a zwitterionic form upon irradiation at 365 nm. This polymer demonstrates potential in condensing and releasing double-strand DNA, as well as switching its antibacterial activity from toxic to non-toxic, which could be valuable in biotechnology and medical applications (Sobolčiak et al., 2013).
Intramolecular Hydrogen Bonding
Martínez-Martínez et al. (1998) explored the synthesis and structural investigation of oxamide derivatives, highlighting the role of intramolecular three-center hydrogen bonding in stabilizing these compounds. Such structural insights could inform the design of new materials and compounds with tailored properties (Martínez-Martínez et al., 1998).
Novel Synthetic Approaches
Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating an efficient method for synthesizing both anthranilic acid derivatives and oxalamides. This methodology could be significant for pharmaceutical synthesis and organic chemistry research (Mamedov et al., 2016).
Reactivity and Stability of Oxalamide-Based Carbenes
Braun et al. (2012) investigated the reactivity of an oxalamide-based carbene, revealing its potential in yielding cyclopropanation products and selenides. This research provides valuable information for the development of new catalysts and reactive intermediates in organic synthesis (Braun et al., 2012).
properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-14-8-4-5-10-16(14)20-18(22)17(21)19-12-13-7-6-9-15(11-13)23-2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZNKHOBHLIGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Fluorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B2583485.png)
![6-(4-bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2583487.png)
![4-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2583488.png)
![2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]propanamide](/img/structure/B2583489.png)




![5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2583500.png)


![N-methyl-1-{5-[(2-thienylacetyl)amino]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2583505.png)
![N-(3-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2583507.png)
